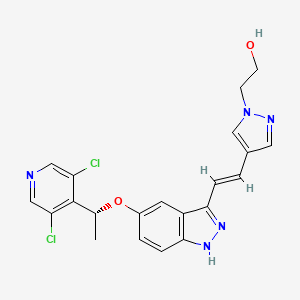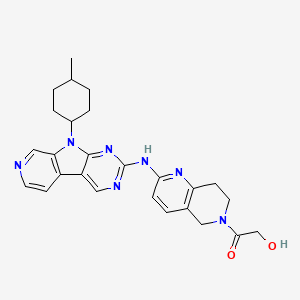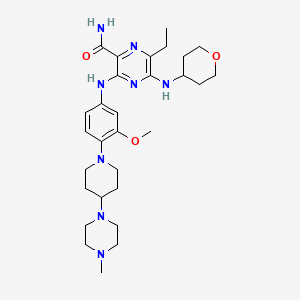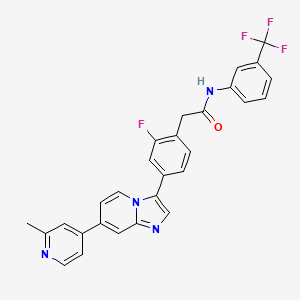
Sirtinol
説明
Sirtinol is a cell-permeable 2-hydroxy-1-naphthaldehyde derivative that acts as a specific and direct inhibitor of the sirtuin class of deacetylase activity . It is a specific SIRT1 and SIRT2 inhibitor .
Synthesis Analysis
In a search for potent inhibitors of class III histone/protein deacetylases (sirtuins), a series of sirtinol analogues have been synthesized . The degree of inhibition was assessed in vitro using recombinant yeast Sir2, human SIRT1, and human SIRT2 and in vivo with a yeast phenotypic assay .
Molecular Structure Analysis
Sirtinol is an intracellular iron chelator forming high-spin ferric species in vitro and in cultured leukemia cells . It shares several characteristics of effective metal-coordinating species .
Chemical Reactions Analysis
Sirtinol undergoes a series of metabolic transformations to generate 2-hydroxy-1-naphthoic acid (HNC), an active auxin .
Physical And Chemical Properties Analysis
Sirtinol has a molecular formula of C26H22N2O2 and a molecular weight of 394.465 Da . It is a known inhibitor of sirtuin proteins, a family of deacetylases involved in the pathophysiology of aging .
科学的研究の応用
Sirtuin Inhibition
Sirtinol is a cell-permeable 2-hydroxy-1-naphthaldehyde derivative that acts as a specific and direct inhibitor of the sirtuin class of deacetylase activity . Sirtuins are classified as class III histone deacetylases (HDACs), a family of enzymes that catalyze the removal of acetyl groups from the ε-N-acetyl lysine residues of histone proteins .
Cancer Research
Sirtuins play crucial roles in many signaling pathways and are regarded as potential therapeutic targets in several pathological conditions, such as cancer . In the case of cancer, sirtuins have been linked to the initiation and the development of cancer, but their exact role has remained somewhat unclear as sirtuins have both tumor-promoting and tumor-suppressing effects .
Metabolic Disorders
Sirtuins are also considered potential therapeutic targets for metabolic disorders . The modulation of sirtuin activity by inhibitors like Sirtinol could be beneficial for human health .
Cardiovascular Diseases
Sirtuins are potential therapeutic targets in cardiovascular diseases . Researchers have developed novel inhibitors and activators toward sirtuins mainly for human silent information regulator type 1 (SIRT1) because both cellular studies and experiments in animal models have indicated that SIRT1 regulators could be used for the treatment for multiple human diseases .
Neurodegenerative Diseases
Sirtuins are regarded as potential therapeutic targets in neurodegenerative diseases . The modulation of sirtuin activity by inhibitors or activators could be beneficial for human health .
DNA Repair and Chromosomal Stability
The mammalian family of sirtuins (SIRT1–7) target a large variety of proteins at various subcellular localizations and thus exert regulatory effects on critical biological processes such as gene silencing, DNA repair, and chromosomal stability .
Safety And Hazards
将来の方向性
Sirtinol has been shown to suppress inflammatory signaling in human dermal microvascular endothelial cells . It enhances apoptosis and cell death in leukemic cells, but not in healthy leukocytes and hematopoietic progenitors . There is compelling evidence to support the fact that SIRT1 and SIRT2 are shuttled between the nucleus and cytoplasm and perform context-dependent functions in neurodegenerative diseases including Alzheimer’s disease (AD), Parkinson’s disease (PD), and Huntington’s disease (HD) .
特性
IUPAC Name |
2-[(2-hydroxynaphthalen-1-yl)methylideneamino]-N-(1-phenylethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O2/c1-18(19-9-3-2-4-10-19)28-26(30)22-13-7-8-14-24(22)27-17-23-21-12-6-5-11-20(21)15-16-25(23)29/h2-18,29H,1H3,(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJFDYIHRJGPFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2N=CC3=C(C=CC4=CC=CC=C43)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sirtinol | |
CAS RN |
410536-97-9 | |
| Record name | Sirtinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=410536-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sirtinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0410536979 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q & A
Q1: What is the primary target of sirtinol?
A1: Sirtinol is a known inhibitor of sirtuin proteins, particularly sirtuin 1 (SIRT1) and sirtuin 2 (SIRT2). [, , , , , , ]
Q2: How does sirtinol interact with sirtuins?
A2: Sirtinol binds to SIRT1 and SIRT2, inhibiting their deacetylase activity. This inhibition leads to increased acetylation of downstream targets, impacting various cellular processes like cell cycle regulation, apoptosis, and stress response. [, , , ]
Q3: Can you elaborate on the downstream effects of sirtinol-mediated sirtuin inhibition?
A3: Sirtinol treatment has been observed to:
- Increase p53 acetylation, leading to apoptosis: [, , ]
- Upregulate Bax and downregulate Bcl-2, promoting apoptosis: []
- Increase LC3-II expression, indicating autophagy induction: []
- Reduce proliferation and colony formation in cancer cells: [, , , , ]
- Enhance sensitivity to chemotherapeutic agents like cisplatin: [, ]
- Modulate inflammatory responses by reducing cytokine production and adhesion molecule expression: [, , , ]
Q4: What is the molecular formula and weight of sirtinol?
A4: Sirtinol has a molecular formula of C18H17NO2 and a molecular weight of 279.34 g/mol. []
Q5: Is there any spectroscopic data available for sirtinol?
A5: While the provided abstracts don't delve into detailed spectroscopic characterization, the structure of sirtinol, being a Schiff base derived from 2-hydroxy-1-naphthaldehyde, suggests potential characterization using techniques like NMR and IR spectroscopy. []
Q6: Does sirtinol possess any catalytic properties?
A6: Sirtinol itself does not exhibit catalytic properties. Its mechanism of action relies on inhibiting the catalytic activity of sirtuin enzymes. [, , ]
Q7: Have computational approaches been employed to study sirtinol?
A7: Yes, computational docking analysis has been used to investigate the binding affinity and selectivity of sirtinol towards different sirtuin isoforms. [] This approach aids in understanding the structure-activity relationship and designing more potent and selective sirtuin inhibitors.
Q8: How do structural modifications of sirtinol influence its activity?
A8: Studies using sirtinol analogues reveal crucial structural features impacting activity:
- The 2-hydroxy group on the naphthalene moiety is essential: []
- Modifications at the 2'-position of the aniline group significantly alter potency: []
- Both (R)- and (S)- enantiomers show similar inhibitory effects, indicating no enantioselectivity. []
Q9: Are there any formulation strategies to improve sirtinol's bioavailability?
A9: While specific formulation strategies for sirtinol aren't discussed, the abstracts mention its administration via various routes, including intravitreal injection and intraperitoneal injection, suggesting potential for different formulations based on the desired delivery route. [, ] Further research on optimizing its formulation to enhance stability, solubility, and bioavailability would be valuable.
Q10: What cell lines and animal models have been used to study sirtinol's effects?
A10: Sirtinol's efficacy has been evaluated in a variety of models:
- Cell lines: MCF-7 (breast cancer) [, ], H1299 (lung cancer) [, , , ], A549 (lung cancer) [, ], LNCaP (prostate cancer) [], DU145 (prostate cancer) [], K-562 (leukemia) [], Jurkat (leukemia) [], THP-1 (monocytic) [, , ], BV-2 (microglia) [], RGC-5 (retinal ganglion cells) [, ], and primary human dermal microvascular endothelial cells (HDMEC). []
- Animal models: Mice [, , ] and rats [, , , ] have been used to investigate sirtinol's effects on various conditions, including trauma-hemorrhage, lung injury, and optic nerve transection.
Q11: Has sirtinol entered clinical trials?
A11: The provided research does not mention any clinical trials involving sirtinol. Further research is necessary to determine its safety and efficacy in humans.
Q12: What is known about sirtinol's toxicity profile?
A12: Although sirtinol has shown promising results in pre-clinical studies, detailed toxicological data is limited. One study suggests potential adverse effects on platelet lifespan, leading to thrombocytopenia in mice. [] Thorough investigation of its safety profile and long-term effects is crucial before clinical translation.
Q13: Are there other sirtuin inhibitors being explored?
A13: Yes, several other sirtuin inhibitors are under investigation, including EX527 (a potent and selective SIRT1 inhibitor), Salermide (a dual SIRT1/2 inhibitor), AGK2 (a SIRT2 inhibitor), and NAM. [, , , ] Comparing their efficacy, safety, and potential advantages over sirtinol is an active research area.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4-((3-(3,5-Dimethoxyphenyl)-7-((4-(4-methylpiperazin-1-yl)phenyl)amino)-2-oxo-3,4-dihydropyrimido[4,5-d]pyrimidin-1(2H)-yl)methyl)phenyl)acrylamide](/img/structure/B612009.png)


![Sodium 2-amino-5-[(1-methoxy-2-methylindolizin-3-yl)carbonyl]benzoate](/img/structure/B612013.png)

![N-[5-[4-[[(5-ethyl-1,2-oxazol-3-yl)carbamoylamino]methyl]phenyl]-1H-pyrazol-3-yl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide](/img/structure/B612019.png)



![(15S,16R,18R)-16-amino-N,15-dimethyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxamide](/img/structure/B612027.png)
![(1r,4r)-4-(2-(butylamino)-5-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol](/img/structure/B612028.png)
![Ethyl 6-(5-(phenylsulfonamido)pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B612030.png)
